molecular formula CH20Na2O13 B1198397 Sodium carbonate decahydrate CAS No. 6132-02-1

Sodium carbonate decahydrate

Cat. No. B1198397
CAS RN: 6132-02-1
M. Wt: 286.14 g/mol
InChI Key: XYQRXRFVKUPBQN-UHFFFAOYSA-L
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Patent
US04039617

Procedure details

In operation of the embodiment shown in FIG. 1, hot purge liquor from the process for making sodium carbonate monohydrate crystals is brought into indirect heat exchange with slurry of sodium carbonate monohydrate in substantially saturated sodium carbonate solution in monohydrate converter 1 by passing the purge through heat exchange means 2. Cold sodium carbonate decahydrate crystals (temperature below about 32° C.) obtained in decahydrate crystallizer 5 are continuously fed into monohydrate converter 1, wherein these crystals are heated in indirect heat exchange with the hot crystallizer purge liquor to convert the decahydrate crystals into sodium carbonate monohydrate crystals and saturated sodium carbonate solution. The now partially cooled crystallizer purge liquor is then passed through heat exchanger 3 in indirect heat exchange with liquid effluent from centrifuge 7 which separates the sodium carbonate decahydrate crystals formed in decahydrate crystallizer 5 from their mother liquor. Mother liquor effluent from centrifuge 7 is passed through line 8 into indirect heat exchange with the partially cooled sodium carbonate crystallizer purge in heat exchanger 3. From heat exchanger 3 the purge liquor is introduced into decahydrate crystallizer 5, wherein it is cooled to temperature below about 32° C. by means of cooling medium circulated through heat exchange means 6, to effect crystallization of sodium carbonate decahydrate crystals therefrom. Sodium carbonate decahydrate crystal slurry is continuously withdrawn from sodium carbonate decahydrate crystallizer 5, crystals and liquor are separated in centrifuge 7, and the separated sodium carbonate decahydrate crystals are fed to monohydrate converter 1. Effluent from centrifuge 7, after passage through heat exchanger 3, is committed to final purge and discarded. Sodium carbonate monohydrate crystal slurry is continuously withdrawn from monohydrate converter 1, and is separated into crystal and liquid phase in centrifuge 10, for which a settling tank or any other means suitable for separating crystals from their mother liquor may be substituted. The sodium carbonate monohydrate crystals are of sufficient purity to be dehydrated to form soda ash of acceptable commercial quality. The mother liquor effluent from centrifuge 10 is of sufficient purity to be returned to the sodium carbonate process crystallizers. To that end, complete separation of monohydrate crystals and mother liquor is not required so that relatively simple settling means for separating crystals and liquor will usually suffice.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2](=[O:5])([O-:4])[O-:3].[Na+:6].[Na+].C(=O)([O-])[O-:9].[Na+].[Na+]>>[OH2:3].[OH2:9].[OH2:1].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[C:2](=[O:3])([O-:5])[O-:4].[Na+:6].[Na+:6] |f:0.1.2.3,4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
monohydrate
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
through heat exchange

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.O.O.O.O.O.C([O-])([O-])=O.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04039617

Procedure details

In operation of the embodiment shown in FIG. 1, hot purge liquor from the process for making sodium carbonate monohydrate crystals is brought into indirect heat exchange with slurry of sodium carbonate monohydrate in substantially saturated sodium carbonate solution in monohydrate converter 1 by passing the purge through heat exchange means 2. Cold sodium carbonate decahydrate crystals (temperature below about 32° C.) obtained in decahydrate crystallizer 5 are continuously fed into monohydrate converter 1, wherein these crystals are heated in indirect heat exchange with the hot crystallizer purge liquor to convert the decahydrate crystals into sodium carbonate monohydrate crystals and saturated sodium carbonate solution. The now partially cooled crystallizer purge liquor is then passed through heat exchanger 3 in indirect heat exchange with liquid effluent from centrifuge 7 which separates the sodium carbonate decahydrate crystals formed in decahydrate crystallizer 5 from their mother liquor. Mother liquor effluent from centrifuge 7 is passed through line 8 into indirect heat exchange with the partially cooled sodium carbonate crystallizer purge in heat exchanger 3. From heat exchanger 3 the purge liquor is introduced into decahydrate crystallizer 5, wherein it is cooled to temperature below about 32° C. by means of cooling medium circulated through heat exchange means 6, to effect crystallization of sodium carbonate decahydrate crystals therefrom. Sodium carbonate decahydrate crystal slurry is continuously withdrawn from sodium carbonate decahydrate crystallizer 5, crystals and liquor are separated in centrifuge 7, and the separated sodium carbonate decahydrate crystals are fed to monohydrate converter 1. Effluent from centrifuge 7, after passage through heat exchanger 3, is committed to final purge and discarded. Sodium carbonate monohydrate crystal slurry is continuously withdrawn from monohydrate converter 1, and is separated into crystal and liquid phase in centrifuge 10, for which a settling tank or any other means suitable for separating crystals from their mother liquor may be substituted. The sodium carbonate monohydrate crystals are of sufficient purity to be dehydrated to form soda ash of acceptable commercial quality. The mother liquor effluent from centrifuge 10 is of sufficient purity to be returned to the sodium carbonate process crystallizers. To that end, complete separation of monohydrate crystals and mother liquor is not required so that relatively simple settling means for separating crystals and liquor will usually suffice.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2](=[O:5])([O-:4])[O-:3].[Na+:6].[Na+].C(=O)([O-])[O-:9].[Na+].[Na+]>>[OH2:3].[OH2:9].[OH2:1].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[C:2](=[O:3])([O-:5])[O-:4].[Na+:6].[Na+:6] |f:0.1.2.3,4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
monohydrate
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
through heat exchange

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.O.O.O.O.O.C([O-])([O-])=O.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.